Cas no 1479-22-7 (Ethyl 2-Benzoyl-2-fluoroacetate)
Ethyl 2-Benzoyl-2-fluoroacetate Chemical and Physical Properties
Names and Identifiers
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- Benzenepropanoic acid, a-fluoro-b-oxo-, ethyl ester
- 2-FLUORO-3-OXO-3-PHENYLPROPIONIC ACID ETHYL ESTER
- Ethyl 2-Benzoyl-2-fluoroacetate
- ethyl 2-fluoro-3-oxo-3-phenylpropanoate
- 2-fluoro-3-oxo-3-phenyl-propionic acid ethyl ester
- Aceticacid,benzoylfluoro-,ethyl ester (6CI,7CI,8CI)
- a-Fluoro-b-oxobenzenepropanoic acid ethylester
- ethyl 2-fluoro-2-benzoylacetate
- ethyl 2-fluoro-3-oxo-3-(phenyl)propionate
- ethyl 2-fluoro-3-oxo-3-phenyl-propanoate
- R,S-2-Fluoro-3-oxo-3-phenyl-propionicacidethylester
- (R,S)-2-Fluoro-3-oxo-3-phenyl-propionicacidethylester
- ethyl alpha-fluorobenzoylacetate
- A-oxo-, ethyl ester
- AKOS027379863
- MFCD03844752
- 1479-22-7
- Benzenepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester
- A-fluoro-
- GEO-03233
- SCHEMBL7495155
- DTELMTOYSPFNNP-UHFFFAOYSA-N
- Benzenepropanoic acid,
- DTXSID30505553
- ethyl benzoylfluoroacetate
- CS-0375716
- EN300-1167059
- 2-fluoro-3-oxo-3-phenylPropanoic acid ethyl ester
- ethyl2-fluoro-3-oxo-3-phenylpropanoate
-
- MDL: MFCD03844752
- Inchi: 1S/C11H11FO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
- InChI Key: DTELMTOYSPFNNP-UHFFFAOYSA-N
- SMILES: FC(C(=O)OCC)C(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 210.06900
- Monoisotopic Mass: 210.06922237g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Boiling Point: 116°C 0,3mm
- PSA: 43.37000
- LogP: 1.77050
Ethyl 2-Benzoyl-2-fluoroacetate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ethyl 2-Benzoyl-2-fluoroacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E900075-1g |
Ethyl 2-Benzoyl-2-fluoroacetate |
1479-22-7 | 1g |
$ 160.00 | 2022-06-05 | ||
| TRC | E900075-10g |
Ethyl 2-Benzoyl-2-fluoroacetate |
1479-22-7 | 10g |
$ 1270.00 | 2022-06-05 | ||
| abcr | AB143916-1 g |
2-Fluoro-3-oxo-3-phenylpropionic acid ethyl ester; 97% |
1479-22-7 | 1g |
€280.00 | 2022-06-02 | ||
| abcr | AB143916-5 g |
2-Fluoro-3-oxo-3-phenylpropionic acid ethyl ester; 97% |
1479-22-7 | 5g |
€760.00 | 2022-06-02 | ||
| TRC | E900075-5g |
Ethyl 2-Benzoyl-2-fluoroacetate |
1479-22-7 | 5g |
$ 800.00 | 2023-09-07 | ||
| abcr | AB143916-1g |
2-Fluoro-3-oxo-3-phenylpropionic acid ethyl ester, 97%; . |
1479-22-7 | 97% | 1g |
€265.00 | 2025-04-20 | |
| abcr | AB143916-5g |
2-Fluoro-3-oxo-3-phenylpropionic acid ethyl ester, 97%; . |
1479-22-7 | 97% | 5g |
€695.00 | 2025-04-20 | |
| TRC | E900075-1000mg |
Ethyl 2-Benzoyl-2-fluoroacetate |
1479-22-7 | 1g |
$196.00 | 2023-05-18 | ||
| TRC | E900075-10000mg |
Ethyl 2-Benzoyl-2-fluoroacetate |
1479-22-7 | 10g |
$1533.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | D114392-1g |
2-FLUORO-3-OXO-3-PHENYLPROPIONICACIDETHYLESTER |
1479-22-7 | 95% | 1g |
$480 | 2025-07-04 |
Ethyl 2-Benzoyl-2-fluoroacetate Suppliers
Ethyl 2-Benzoyl-2-fluoroacetate Related Literature
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Gemma C. Geary,Eric G. Hope,Kuldip Singh,Alison M. Stuart RSC Adv. 2015 5 16501
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Victor Sans,Luzian Porwol,Vincenza Dragone,Leroy Cronin Chem. Sci. 2015 6 1258
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Cloudius R. Sagandira,Sinazo Nqeketo,Kanyisile Mhlana,Thembela Sonti,Sibongiseni Gaqa,Paul Watts React. Chem. Eng. 2022 7 214
Additional information on Ethyl 2-Benzoyl-2-fluoroacetate
Ethyl 2-Benzoyl-2-fluoroacetate (CAS No. 1479-22-7): A Comprehensive Overview
Ethyl 2-Benzoyl-2-fluoroacetate (CAS No. 1479-22-7) is a fluorinated acetic acid ester derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its benzoyl and fluoro substituents, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for various biological applications.
The molecular structure of Ethyl 2-Benzoyl-2-fluoroacetate consists of a benzoyl group attached to a chiral center, followed by a fluoro substituent on the alpha carbon of the acetate moiety. This structural configuration imparts distinct reactivity and biological activity, making it an intriguing subject for further investigation. The presence of the fluoro atom, in particular, is known to enhance metabolic stability and binding affinity in drug molecules, which has spurred its use in medicinal chemistry.
In recent years, Ethyl 2-Benzoyl-2-fluoroacetate has been extensively studied for its potential applications in the development of novel therapeutic agents. Researchers have leveraged its chemical properties to design and synthesize compounds with enhanced pharmacological profiles. For instance, studies have demonstrated its utility in the synthesis of fluorinated β-lactam antibiotics, which exhibit improved antibacterial activity due to the electron-withdrawing effect of the fluoro group.
Moreover, Ethyl 2-Benzoyl-2-fluoroacetate has been explored as a key intermediate in the preparation of fluorinated heterocycles, which are known for their broad spectrum of biological activities. These heterocycles have shown promise in treating various diseases, including cancer, inflammation, and infectious disorders. The benzoyl group in Ethyl 2-Benzoyl-2-fluoroacetate facilitates the formation of amide bonds, which are crucial for constructing complex molecular architectures.
Recent advancements in computational chemistry have further highlighted the significance of Ethyl 2-Benzoyl-2-fluoroacetate in drug discovery. Molecular modeling studies have revealed that this compound can interact with biological targets in ways that enhance drug efficacy and reduce side effects. The fluoro substituent, in particular, has been shown to improve binding affinity by modulating electronic distributions and hydrogen bonding interactions.
The synthesis of Ethyl 2-Benzoyl-2-fluoroacetate typically involves multi-step organic reactions, starting from readily available precursors such as ethyl acetoacetate and benzoylacetonitrile. The introduction of the fluoro group is often achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies have been optimized to ensure high yields and purity, making the compound accessible for further research and development.
In addition to its pharmaceutical applications, Ethyl 2-Benzoyl-2-fluoroacetate has found utility in materials science and agrochemicals. Its unique structural features make it a versatile building block for designing advanced materials with tailored properties. For example, fluorinated derivatives of this compound have been investigated as potential additives for polymers and coatings, enhancing their thermal stability and chemical resistance.
The growing interest in fluorinated compounds underscores the importance of Ethyl 2-Benzoyl-2-fluoroacetate as a research tool and industrial intermediate. As our understanding of fluorine chemistry continues to evolve, new applications for this compound are likely to emerge. Ongoing research efforts aim to expand its utility in drug discovery, materials science, and other emerging fields.
In conclusion, Ethyl 2-Benzoyl-2-fluoroacetate (CAS No. 1479-22-7) is a multifaceted compound with significant potential across multiple domains of science and industry. Its unique structural features and reactivity make it a valuable asset for researchers seeking to develop innovative solutions in pharmaceuticals, materials science, and beyond. As advancements continue to be made in synthetic chemistry and molecular design, the role of Ethyl 2-Benzoyl-2-fluoroacetate is expected to grow even further.
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